molecular formula C32H31F9N4O5 B1677080 Obicetrapib CAS No. 866399-87-3

Obicetrapib

Cat. No. B1677080
M. Wt: 722.6 g/mol
InChI Key: NRWORBQAOQVYBJ-GJZUVCINSA-N
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Description

Obicetrapib is an experimental CETP inhibitor that is intended to treat dyslipidemia . In a clinical trial, as an add-on to statins, it decreased LDL-C concentration by up to 51%, which was the primary trial outcome .


Molecular Structure Analysis

The IUPAC name for Obicetrapib is 4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid . Its molecular formula is C32H31F9N4O5 and it has a molar mass of 722.609 g·mol−1 .


Chemical Reactions Analysis

As compared with placebo, obicetrapib treatment also significantly decreased apolipoprotein B (by up to 30%) and non-high-density lipoprotein cholesterol (non-HDL-C) concentration (by up to 44%), and significantly increased HDL-C concentration (by up to 165%; the secondary trial outcomes) .

Scientific Research Applications

Application Summary

Obicetrapib is a next-generation, oral, once-daily, low-dose cholesteryl ester transfer protein (CETP) inhibitor . It’s in late-stage development for dyslipidemia and atherosclerotic cardiovascular disease (ASCVD) .

Methods of Application

In Phase 1 and 2 trials, the safety and lipid/lipoprotein effects of obicetrapib were evaluated as monotherapy, in conjunction with statins, on top of high-intensity statins (HIS), and with ezetimibe on top of HIS . The ROSE study evaluated obicetrapib as an adjunct to statin therapy .

Results or Outcomes

In the ROSE2 trial, 10 mg obicetrapib monotherapy and combined with 10 mg ezetimibe, each on top of HIS, significantly reduced low-density lipoprotein cholesterol (LDL-C), non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B, total LDL particles, small LDL particles, small, dense LDL-C, and lipoprotein (a), and increased HDL-C . In the ROSE study, patients on statin therapy who received 5mg of obicetrapib saw a reduction in LDL-c of 42% and patients who were part of the 10mg cohort experienced a 51% reduction versus baseline .

Alzheimer’s Disease

Application Summary

Obicetrapib is being tested for its potential use in the treatment of Alzheimer’s disease . The rationale for this stems from work linking high levels of HDL to longer life and preserved cognition .

Methods of Application

In January 2022, NewAmsterdam Pharma began a Phase 2, open-label proof-of-concept study in 13 patients with a clinical diagnosis of Alzheimer’s disease who carried one or two ApoE4 alleles . Treatment consisted of 10 mg obicetrapib daily for 24 weeks .

Results or Outcomes

The primary outcomes were the concentration of apolipoproteins and high-density lipoprotein particles in plasma and CSF . The results of this study are not yet available.

Cholesterol-Targeted Therapy

Application Summary

Obicetrapib is an experimental CETP inhibitor that is intended to treat dyslipidemia . In a clinical trial, as an add-on to statins, compared with placebo, it decreased concentrations of LDL-C (by up to 51%), apolipoprotein B (by up to 30%) and non-high-density lipoprotein cholesterol (non-HDL-C) (by up to 44%), and increased HDL-C concentration .

Methods of Application

Obicetrapib additively lowered cholesterol when given with statins and ezetimibe, a drug that blocks intestinal cholesterol absorption .

Results or Outcomes

The treatment increased high-density lipoprotein-cholesterol (HDL-C) by 96 to 140 percent and decreased low-density lipoprotein-cholesterol (LDL-C) by 40 to 53 percent .

Safety And Hazards

Obicetrapib has an excellent safety and tolerability profile . It robustly lowers atherogenic lipoproteins and raises HDL-C .

Future Directions

Obicetrapib is currently in a Phase III trial . It was initially developed by Amgen as AMG-899 and was abandoned in 2017. In 2020, Amgen licensed the drug to NewAmsterdam Pharma . Obicetrapib may be a promising agent for the treatment of ASCVD .

properties

IUPAC Name

4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWORBQAOQVYBJ-GJZUVCINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31F9N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obicetrapib

CAS RN

866399-87-3
Record name Obicetrapib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obicetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OBICETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,440
Citations
SJ Nicholls, M Ditmarsch, JJ Kastelein, SP Rigby… - Nature Medicine, 2022 - nature.com
… ratio to the following treatment groups: 5 mg obicetrapib (one 5 mg obicetrapib tablet plus one placebo tablet), 10 mg obicetrapib (two 5 mg obicetrapib tablets) or placebo (two placebo …
Number of citations: 41 www.nature.com
CM Ballantyne, M Ditmarsch, JJP Kastelein… - Journal of Clinical …, 2023 - Elsevier
… plus one placebo capsule), obicetrapib monotherapy (one 10 mg obicetrapib tablet plus one placebo capsule), or combination therapy (one 10 mg obicetrapib tablet plus one 10 mg …
Number of citations: 5 www.sciencedirect.com
D Kling - Journal of Clinical Lipidology, 2022 - Elsevier
… Obicetrapib also produced greater lowering of … obicetrapib arms (26%) experienced treatment emergent adverse events than in the placebo arm (48%). No patients in either obicetrapib …
Number of citations: 2 www.sciencedirect.com
KK Ray, S Nicholls, M Ditmarsch… - …, 2022 - atherosclerosis-journal.com
Methods: 120 patients with LDL-C≥ 70 mg/dL, despite HIS, were randomized to obicetrapib 5 or 10 mg or placebo for 8 weeks. The primary endpoint was percent change in LDL-C, …
Number of citations: 0 www.atherosclerosis-journal.com
AJ Nelson, AD Sniderman, M Ditmarsch… - International Journal of …, 2022 - mdpi.com
… , obicetrapib, reduces LDL-C by up to 51% and apoB by up to 30% when taken in combination with a high-intensity statin. An ongoing cardiovascular outcome trial of obicetrapib in …
Number of citations: 11 www.mdpi.com
M Harada-Shiba, D Kling, JJ Kastelein, M Ditmarsch… - Circulation, 2023 - Am Heart Assoc
Background: Obicetrapib is a selective CETP inhibitor that … of obicetrapib were conducted in predominantly Caucasian participants. There is a lack of clinical experience with obicetrapib …
Number of citations: 0 www.ahajournals.org
PB Duell, KC Maki - Journal of clinical lipidology, 2023 - lipidjournal.com
… -HDL-C lowering efficacy of obicetrapib administered alone or in combination … obicetrapib alone, and 63.4% in combination with ezetimibe, compared to 6.4% with placebo. Obicetrapib …
Number of citations: 4 www.lipidjournal.com
TD Filippatos, A Kei, MS Elisaf - Diseases, 2017 - mdpi.com
Cholesteryl ester transfer protein (CETP) inhibitors significantly increase serum high-density lipoprotein cholesterol (HDL) cholesterol levels and decrease low-density lipoprotein …
Number of citations: 21 www.mdpi.com
C East, F Rodriguez, R Stoekenbroek, D Zappe… - Journal of clinical …, 2022 - Elsevier
… Early studies of the selective CETP inhibitor obicetrapib … Objective/Purpose: To assess the effects of obicetrapib on LDL-… , were random- ized to treatment with obicetrapib 5 or 10 mg or …
Number of citations: 4 www.sciencedirect.com
M Ditmarsch, D Kling, D Curcio, N Alp… - Journal of Clinical …, 2022 - lipidjournal.com
… Obicetrapib also produced greater lowering of … obicetrapib arms (26%) experienced treatment-emergent adverse events than in the placebo arm (48%). No patients in either obicetrapib …
Number of citations: 2 www.lipidjournal.com

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